molecular formula C20H21N3O3 B11052899 3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide

Cat. No. B11052899
M. Wt: 351.4 g/mol
InChI Key: XFMQQNVKBQFLRY-UHFFFAOYSA-N
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Description

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure It belongs to the class of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The final product is obtained through purification techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-6-(4-methylbenzoyl)-3-cyclohexene-1-carboxylic acid
  • 3-thiazolylcoumarin derivatives
  • Cycloalkanes

Uniqueness

3,4-dimethyl-6-(3-methoxyphenyl)-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and heterocyclic structure makes it a versatile compound for various applications, distinguishing it from other similar compounds.

properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3,4-dimethyl-2-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-13-17(19(24)21-15-9-5-4-6-10-15)18(22-20(25)23(13)2)14-8-7-11-16(12-14)26-3/h4-12,18H,1-3H3,(H,21,24)(H,22,25)

InChI Key

XFMQQNVKBQFLRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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